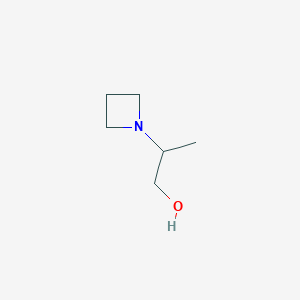

2-(Azetidin-1-yl)propan-1-ol

Description

Structural Classification and Nomenclature within Heterocyclic and Amino Alcohol Chemistry

From a classification standpoint, 2-(Azetidin-1-yl)propan-1-ol belongs to two significant families of organic compounds.

First, it is a heterocyclic compound , specifically an azetidine (B1206935) derivative. solubilityofthings.com The azetidine ring is a saturated four-membered ring containing three carbon atoms and one nitrogen atom. vulcanchem.comsolubilityofthings.com This structural feature imparts a considerable degree of ring strain, which influences its chemical reactivity compared to larger cyclic amines like pyrrolidine (B122466) or piperidine. solubilityofthings.comresearchgate.net

Second, the molecule is classified as a β-amino alcohol (or 1,2-amino alcohol). This is because the amino group (the nitrogen of the azetidine ring) and the hydroxyl group (-OH) are attached to adjacent carbon atoms (C2 and C1 of the propane (B168953) chain, respectively). nih.gov The hydroxyl group is on a terminal carbon, making it a primary alcohol, a characteristic that defines its potential for oxidation reactions. vulcanchem.comfiveable.me

The systematic IUPAC name, this compound, precisely describes this structure:

Propan-1-ol : A three-carbon chain with a hydroxyl group on the first carbon. fiveable.me

2-(Azetidin-1-yl) : An azetidine ring connected via its nitrogen atom (position 1) to the second carbon of the propane chain. vulcanchem.com

Significance of Azetidine and β-Amino Alcohol Scaffolds in Modern Organic Synthesis

Both the azetidine and β-amino alcohol scaffolds present in this compound are considered "privileged scaffolds" in medicinal chemistry and are versatile building blocks in organic synthesis.

The azetidine scaffold is increasingly incorporated into drug candidates to enhance properties such as metabolic stability and pharmacokinetic profiles. nih.gov Its rigid, four-membered ring structure provides novel chemical space for drug design. nih.govrsc.org Azetidines serve as important intermediates and are found in various alkaloids and pharmaceutically active compounds. researchgate.netnih.gov The inherent ring strain makes them susceptible to unique ring-opening reactions, offering pathways to more complex molecules. solubilityofthings.comrsc.org The development of efficient methods for synthesizing functionalized azetidines is a significant area of research. nih.govrsc.org

The β-amino alcohol scaffold is a common structural motif in a vast number of biologically active compounds and natural products, including antivirals, antibacterials, and anti-cancer agents. nih.govresearchgate.net This functional group arrangement is crucial for the activity of many pharmaceuticals, such as β-blockers used to treat cardiovascular conditions. researchgate.netorganic-chemistry.org In asymmetric synthesis, chiral β-amino alcohols are highly valued as chiral ligands, auxiliaries, and synthons for creating enantiomerically pure molecules. nih.gov Efficient and selective synthesis of β-amino alcohols, often through methods like the ring-opening of epoxides with amines, is a key focus in synthetic chemistry. organic-chemistry.org

Overview of Current Research Trajectories Pertaining to this compound and Structurally Related Analogs

While specific research focusing exclusively on this compound is not extensively documented, current research trends in organic and medicinal chemistry are highly relevant to this compound and its analogs. Research efforts are largely directed toward the synthesis and application of molecules containing the azetidine and β-amino alcohol motifs.

Synthetic strategies applicable to this compound include the alkylation of azetidine with substituted propylene (B89431) oxides or the reductive cyclization of appropriate precursors. vulcanchem.com A general and scalable two-step method for synthesizing alkaloid-type azetidines from simple building blocks has also been described, highlighting the interest in creating libraries of such compounds for drug discovery. acs.orgresearchgate.net

Research on structurally related analogs demonstrates the broader interest in this chemical space. For instance, studies on compounds like 2-(azetidin-3-yl)propan-2-ol (B594524) and 3-(Azetidin-3-yl)propan-1-ol explore different substitution patterns on the azetidine ring. vulcanchem.comambeed.com Other analogs, such as 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol (B2616686) and 2-(azetidin-1-yl)propan-1-amine, showcase variations in both the side chain and the functional groups, indicating a wide exploration of structure-activity relationships. uni.luuni.lu The synthesis of N-substituted azetidines and their subsequent reactions are also a significant focus, aiming to produce densely functionalized four-membered rings that are otherwise difficult to access. rsc.orgacs.org These research avenues underscore the value of the core structure of this compound as a template for developing novel chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(5-8)7-3-2-4-7/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLFVONOIGORQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azetidin 1 Yl Propan 1 Ol and Its Stereoisomers

Classical and Contemporary Azetidine (B1206935) Ring Formation Strategies

The formation of the azetidine ring is a fundamental step in the synthesis of 2-(azetidin-1-yl)propan-1-ol. Both classical and modern methods are employed to construct this strained heterocyclic system. ub.bw

Intramolecular Cyclization Reactions for Azetidine Core Construction

Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. This typically involves a γ-amino alcohol or a related precursor with a leaving group at the γ-position. acs.org For instance, the cyclization of γ-amino alcohols can be mediated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), leading to the formation of the azetidine ring. acs.org Another approach involves the intramolecular C(sp³)–H amination catalyzed by transition metals like palladium, which allows for the synthesis of functionalized azetidines from picolinamide-protected amine substrates. rsc.orgorganic-chemistry.org The Norrish-Yang cyclization, a photochemical reaction, can also be used to create azetidinols from α-aminoacetophenones through a 1,5-hydrogen abstraction followed by ring closure. beilstein-journals.org

A general method for synthesizing 1,3-disubstituted azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Additionally, microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an aqueous alkaline medium provides an efficient route to azetidines. organic-chemistry.org

Intermolecular [2+2] Cycloaddition Reactions for Four-Membered Ring Systems

Intermolecular [2+2] cycloaddition reactions offer a direct method for constructing the four-membered azetidine ring from two separate components. The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a key example of this strategy. rsc.orgresearchgate.net Recent advancements have enabled these reactions using visible light, overcoming some of the limitations associated with UV irradiation. rsc.orgspringernature.com For example, visible-light-mediated triplet energy transfer can activate cyclic oximes to react with alkenes, producing highly functionalized azetidines. springernature.comresearchgate.net These methods are notable for their operational simplicity and broad substrate scope. researchgate.net

Reductive Synthesis Pathways

Reductive methods provide another important avenue for the synthesis of azetidines, including those that can be precursors to or derivatives of this compound.

Reduction of Azetidin-2-ones and Related Lactam Precursors to Azetidines

The reduction of azetidin-2-ones, also known as β-lactams, is a widely used and reliable method for synthesizing azetidines. ub.bwacs.org This is largely due to the ready availability of β-lactams. acs.org Common reducing agents for this transformation include diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and alanes. acs.org A mixture of LiAlH₄ and aluminum trichloride (B1173362) can also be effective. wikipedia.org These reductions generally proceed with high yields and, importantly, retain the stereochemistry of the substituents on the ring. acs.org However, the presence of Lewis acids with certain reducing agents can sometimes lead to the ring opening of the strained azetidine. rsc.org Sodium borohydride (B1222165) has also been employed for the diastereoselective reduction of C-3 functionalized azetidin-2-ones. rsc.org

A specific example involves the reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH₄, which can lead to either aziridines or azetidines depending on the position of the halogen. acs.org

Asymmetric Hydrogenation and Other Reductive Methods for Chiral Amino Alcohols

The synthesis of enantiomerically pure chiral amino alcohols, which are crucial components of many pharmaceuticals, often relies on asymmetric hydrogenation. nih.govacs.org This method is particularly effective for the reduction of prochiral α-amino ketones to their corresponding chiral β-amino alcohols. nih.gov Catalytic systems based on rhodium, iridium, and ruthenium with chiral ligands have been developed to achieve high enantioselectivity. acs.orgajchem-b.comacs.orgrsc.org For instance, iridium-catalyzed asymmetric hydrogenation of α-amino ketones can yield chiral β-amino alcohols with up to 99.9% enantioselectivity. ajchem-b.com Ruthenium-diamine catalysts have also proven effective in the asymmetric transfer hydrogenation of unprotected α-amino ketones, providing access to important drug molecules with high yields and excellent enantioselectivity. acs.org

Strategies Involving Ring-Opening and Ring-Expansion of Related Heterocycles

The inherent ring strain of small heterocycles can be harnessed to synthesize azetidines through ring-opening or ring-expansion reactions. researchgate.netarkat-usa.org

The ring-opening of aziridines, which are three-membered nitrogen heterocycles, can lead to the formation of azetidines. magtech.com.cn This thermodynamically controlled process can be a valuable synthetic tool. rsc.org Similarly, the base-induced intramolecular cyclization of N-alkylamino oxiranes is an important route to azetidin-3-ols. acs.org

Ring-expansion reactions offer another innovative pathway. For example, a [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes yields highly substituted methylene azetidines with excellent stereoselectivity. nih.gov This reaction proceeds through an ylide-type mechanism involving a ring-opening/ring-closing cascade. nih.gov Biocatalytic approaches have also been developed, using engineered enzymes to catalyze a one-carbon ring expansion of aziridines to azetidines via a highly enantioselective acs.orgbeilstein-journals.org-Stevens rearrangement. chemrxiv.org

Below is a table summarizing various synthetic strategies for azetidines.

| Synthetic Strategy | Description | Key Reagents/Conditions | Reference(s) |

| Intramolecular Cyclization | Formation of the azetidine ring from a linear precursor containing an amine and a leaving group. | 1,1'-Carbonyldiimidazole (CDI), Palladium catalysts, UV light (Norrish-Yang) | acs.orgrsc.orgorganic-chemistry.orgbeilstein-journals.org |

| [2+2] Cycloaddition | Combination of an imine and an alkene to form the azetidine ring. | UV light, Visible light with photocatalyst (aza Paternò–Büchi) | rsc.orgrsc.orgresearchgate.netspringernature.comresearchgate.net |

| Reduction of Azetidin-2-ones | Conversion of a β-lactam to an azetidine. | LiAlH₄, Diborane, Alanes, NaBH₄ | ub.bwacs.orgwikipedia.orgrsc.orgacs.org |

| Asymmetric Hydrogenation | Enantioselective reduction of prochiral ketones to chiral alcohols. | Chiral Rh, Ir, or Ru catalysts, H₂ or transfer hydrogenation source | nih.govacs.orgajchem-b.comacs.orgrsc.org |

| Ring-Opening/Expansion | Synthesis from other heterocyclic systems like aziridines or oxiranes. | Base, Rhodium carbenes, Engineered enzymes | nih.govmagtech.com.cnacs.orgrsc.orgresearchgate.netarkat-usa.orgchemrxiv.org |

Nucleophilic Ring-Opening of Epoxides by Amines to Yield Amino Alcohols

The reaction between an amine and an epoxide is a fundamental and widely utilized method for the synthesis of β-amino alcohols. frontiersin.orgnih.gov In the context of preparing this compound, this would involve the nucleophilic attack of azetidine on a propylene (B89431) oxide derivative.

The regioselectivity of the epoxide ring-opening is a critical factor. The attack of the amine can occur at either of the two electrophilic carbon atoms of the epoxide ring. This regioselectivity is influenced by several factors, including the substitution pattern of the epoxide, the nature of the amine, and the reaction conditions, such as the presence of a catalyst. For instance, the aminolysis of epoxides can be challenging to control, especially when acid catalysts are used, as the basicity of the amine can neutralize the catalyst. frontiersin.orgnih.gov Lanthanoid (III) trifluoromethanesulfonates have been shown to be effective catalysts for the regioselective nucleophilic ring-opening of epoxides. frontiersin.orgnih.gov

To synthesize this compound specifically, the reaction would proceed as follows:

Figure 1: General reaction scheme for the synthesis of this compound via nucleophilic ring-opening of propylene oxide by azetidine.

Figure 1: General reaction scheme for the synthesis of this compound via nucleophilic ring-opening of propylene oxide by azetidine.If a chiral propylene oxide is used as the starting material, this method can provide a route to enantiomerically enriched this compound. The stereochemistry of the resulting amino alcohol is dictated by the stereochemistry of the starting epoxide, as the ring-opening typically proceeds with inversion of configuration at the attacked carbon center.

Ring-Opening of Aziridines and Subsequent Transformations

Aziridines, three-membered nitrogen-containing heterocycles, are versatile synthetic intermediates due to their inherent ring strain. clockss.org The nucleophilic ring-opening of aziridines provides a pathway to various substituted amines, including amino alcohols. clockss.orgbeilstein-journals.org While not a direct route to this compound, the ring-opening of a suitably functionalized aziridine (B145994) could yield a precursor that is then converted to the target molecule.

For example, the reaction of a 2-(hydroxymethyl)aziridine derivative with a nucleophile could be a key step. The aziridine itself can be synthesized from readily available starting materials like amino acids or through the epoxidation of allylic amines followed by ring closure. clockss.org A hypothetical route could involve the ring-opening of an aziridine to generate a γ-amino alcohol, which could then be cyclized to form the azetidine ring.

Ring-Expansion Reactions of Azetidines for Diversification

Ring-expansion reactions of azetidines offer a method for the synthesis of larger nitrogen-containing heterocycles, but they can also be conceptually applied to the modification of existing azetidine scaffolds. thieme-connect.comresearchgate.net While not a primary method for the initial synthesis of the this compound backbone, these reactions could be used to introduce further complexity or to access analogues of the target compound. For instance, a mdpi.commdpi.com-sigmatropic rearrangement of 2-alkenyl azetidines has been reported to yield unsaturated azocanes. thieme-connect.com Although this specific example leads to an eight-membered ring, it highlights the potential of using rearrangement strategies to modify the azetidine core.

Catalytic Approaches to this compound and Azetidine Synthesis

Catalytic methods are paramount in modern organic synthesis for their efficiency, selectivity, and sustainability. The synthesis of azetidines and their derivatives, including this compound, can be significantly enhanced through various catalytic strategies.

Transition Metal-Catalyzed Reactions (e.g., Palladium-catalyzed methods)

Transition metals, particularly palladium, have been extensively used in C-N bond formation reactions. organic-chemistry.orgmdpi.com Palladium-catalyzed intramolecular amination of unactivated C-H bonds has emerged as a powerful tool for the synthesis of saturated nitrogen heterocycles, including azetidines. organic-chemistry.org This approach involves the cyclization of an amine onto a C-H bond, a transformation that is often challenging to achieve with high selectivity. The use of a directing group, such as a picolinamide, can facilitate this process. organic-chemistry.org

While this method is generally applied for the formation of the azetidine ring itself, it could be adapted to synthesize a precursor to this compound. For example, a substrate containing a picolinamide-protected amine and a suitable carbon chain could be cyclized to form a functionalized azetidine, which could then be converted to the target alcohol.

Organocatalytic and Biocatalytic Strategies for Enantioselective Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric catalytic methods. mdpi.com Organocatalysis and biocatalysis offer attractive alternatives to transition metal catalysis, often providing high enantioselectivity under mild reaction conditions. mdpi.comfrontiersin.orgucl.ac.uk

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. rsc.orgjst.go.jpresearchgate.netresearchgate.netacs.org For the synthesis of chiral azetidines, organocatalytic [2+2] cycloadditions of imines and alkenes have been developed. rsc.org For instance, proline and its derivatives have been employed as catalysts in the synthesis of optically active 1,2,3-trisubstituted azetidines. rsc.org The aza-Morita–Baylis–Hillman reaction, catalyzed by chiral amines, can also be used to construct functionalized azetidines. rsc.org These methods could potentially be applied to synthesize a chiral azetidine precursor that can be elaborated to (S)- or (R)-2-(azetidin-1-yl)propan-1-ol.

Biocatalysis employs enzymes to catalyze chemical reactions, offering unparalleled selectivity. mdpi.comfrontiersin.orgucl.ac.uknih.gov Enzymes such as transaminases, hydrolases, and oxidoreductases are powerful tools for the synthesis of chiral molecules. nih.gov For the synthesis of chiral amino alcohols, biocatalytic approaches are particularly attractive due to their high enantioselectivity and environmentally benign nature. frontiersin.orgucl.ac.uknih.gov For example, a biocatalytic one-carbon ring expansion of aziridines to azetidines has been reported using an engineered cytochrome P450 enzyme, demonstrating the potential of biocatalysis in constructing the azetidine ring with high stereocontrol. chemrxiv.orgnih.govnih.gov

Functional Group Transformations on Precursor Molecules

The synthesis of this compound can also be achieved through the modification of precursor molecules that already contain the azetidine ring or the propan-1-ol side chain. A patent describes the synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, a related compound, starting from azetidine-3-carboxylic acid. google.com This involves esterification, N-protection, reduction of the ester to an alcohol, sulfonylation, and then fluorination. google.com A similar strategy could be envisioned for the synthesis of this compound, where a suitable precursor containing the azetidine ring is functionalized to introduce the 2-hydroxypropyl group at the nitrogen atom.

Another approach involves the reduction of a corresponding ketone or ester. For example, the reduction of ethyl 2-(azetidin-1-yl)propanoate would yield the target alcohol. The stereoselectivity of this reduction could be controlled using chiral reducing agents or catalysts.

Alkylation and Amination Reactions

One of the most direct methods for synthesizing this compound involves the formation of the bond between the azetidine nitrogen and the propyl chain via nucleophilic substitution or ring-opening reactions.

Nucleophilic Ring-Opening of Propylene Oxide: A primary route involves the aminolysis of an epoxide. Specifically, the reaction of azetidine with propylene oxide can yield the desired product. In this reaction, the nitrogen atom of the azetidine ring acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. The regioselectivity of this attack is a critical factor. The reaction can theoretically produce two isomers: this compound (from attack at the C2 position) and 1-(azetidin-1-yl)propan-2-ol (B7969586) (from attack at the C1 position). The outcome is often influenced by the reaction conditions, such as the presence of acid or base catalysts. researchgate.netmagtech.com.cn While aminolysis of epoxides is a well-established method for creating amino alcohols, controlling the regioselectivity with unsymmetrical epoxides like propylene oxide can be challenging. researchgate.netnih.gov

Alkylation with 2-Substituted Propan-1-ols: A more regiocontrolled approach is the N-alkylation of azetidine with a propan-1-ol derivative carrying a leaving group at the C2 position. Suitable substrates include compounds like 2-chloro-propan-1-ol or derivatives where the hydroxyl group is activated, such as 2-tosyloxy-propan-1-ol. This reaction proceeds via a standard S_N2 mechanism, where the azetidine nitrogen displaces the leaving group to form the target molecule. The use of a chiral, enantiomerically pure starting material, such as (R)- or (S)-propylene oxide to generate the corresponding chiral halohydrin, allows for the stereoselective synthesis of the chiral isomers of this compound.

Table 1: Alkylation and Amination Reactions for Synthesis

| Method | Azetidine Substrate | Propane (B168953) Substrate | Key Conditions | Product |

|---|---|---|---|---|

| Epoxide Ring-Opening | Azetidine | Propylene Oxide | Varies (often requires catalyst to control regioselectivity) | This compound & 1-(Azetidin-1-yl)propan-2-ol |

| N-Alkylation | Azetidine | 2-Halopropan-1-ol | Basic conditions to neutralize generated acid | This compound |

Conversion of Other Hydroxyl- or Amino-Containing Substrates

Alternative strategies involve constructing the azetidine ring itself from a suitably functionalized acyclic precursor that already contains the 2-hydroxypropyl moiety. These methods are particularly powerful for creating substituted azetidines. nih.gov

Intramolecular Cyclization of γ-Amino Alcohols: The most common and robust method for forming azetidine rings is the intramolecular cyclization of γ-amino alcohols or their derivatives, such as γ-haloamines. nih.govnih.govresearchgate.net To synthesize this compound via this pathway, one would start with an N-(2-hydroxypropyl)-3-aminopropan-1-ol or a related derivative. The terminal primary alcohol of the aminopropanol (B1366323) chain is converted into a good leaving group, such as a tosylate or mesylate, or directly into a halide. Subsequent treatment with a base promotes an intramolecular S_N2 reaction, where the secondary amine nitrogen attacks the carbon bearing the leaving group, closing the four-membered ring to yield the final product. This strategy offers excellent control over the substitution pattern of the final azetidine.

Reduction of Azetidin-2-ones: Another synthetic route proceeds via the reduction of a corresponding N-substituted β-lactam (azetidin-2-one). researchgate.net In this approach, a precursor such as 1-(2-hydroxypropyl)azetidin-2-one or 1-(2-oxopropyl)azetidin-2-one would be synthesized first. The carbonyl group of the lactam ring is then reduced to a methylene (CH₂) group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or alane (AlH₃) are typically required for this transformation. acs.org If starting with the 1-(2-oxopropyl) derivative, the ketone on the side chain would also be reduced to a secondary alcohol, necessitating a subsequent oxidation or use of protecting groups if the propan-1-ol structure is specifically desired. The synthesis of the initial β-lactam can be achieved through various methods, including the cyclization of β-amino acids or the reaction of imines with ketenes. researchgate.net

Table 2: Synthesis via Conversion of Acyclic Substrates

| Method | Acyclic Precursor | Key Transformation Steps | Product |

|---|---|---|---|

| Intramolecular Cyclization | N-(2-Hydroxypropyl)-3-chloropropylamine | Base-promoted intramolecular S_N2 cyclization | This compound |

| β-Lactam Reduction | 1-(2-Hydroxypropyl)azetidin-2-one | Reduction of lactam carbonyl with LiAlH₄ or AlH₃ | This compound |

Chemical Reactivity and Mechanistic Investigations of 2 Azetidin 1 Yl Propan 1 Ol

Intrinsic Reactivity Profile Dictated by Azetidine (B1206935) Ring Strain

The reactivity of azetidines, including 2-(Azetidin-1-yl)propan-1-ol, is fundamentally governed by the inherent strain within the four-membered heterocyclic ring. rsc.orgrsc.orgresearchgate.net This ring strain, estimated to be approximately 25.4 kcal/mol, is a significant factor that dictates the chemical behavior of the molecule. rsc.org The strain energy of azetidines is intermediate between that of the highly reactive and less stable aziridines (three-membered rings, ~27.7 kcal/mol) and the relatively unreactive and stable pyrrolidines (five-membered rings, ~5.4 kcal/mol). rsc.org

This intermediate level of strain energy makes the azetidine ring stable enough for handling under normal conditions but also susceptible to specific reactions that can alleviate this strain. rsc.orgrsc.orgresearchgate.net The ring strain introduces the potential for decomposition pathways or metabolic ring-opening that are not typically observed in larger heterocyclic systems like pyrrolidines or piperidines. nih.gov Consequently, the azetidine moiety is not merely a passive structural component but an active participant in chemical transformations, particularly those involving the cleavage of the C-N bonds under appropriate conditions. rsc.org This "strain-driven" reactivity is a key feature exploited in various synthetic applications. rsc.orgrsc.orgresearchgate.net

Table 1: Comparison of Ring Strain Energies in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3-membered | 27.7 rsc.org |

| Azetidine | 4-membered | 25.4 rsc.org |

| Pyrrolidine (B122466) | 5-membered | 5.4 rsc.org |

| Piperidine | 6-membered | ~0 researchgate.net |

Transformations Involving the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring in this compound is a focal point for a variety of chemical transformations due to its nucleophilic character.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the azetidine nitrogen allows it to act as a nucleophile, readily participating in N-alkylation and N-acylation reactions. vulcanchem.com

N-Alkylation: This transformation involves the formation of a new carbon-nitrogen bond. A common method is the reaction with alkyl halides in the presence of a base, which installs an alkyl substituent on the nitrogen atom. vulcanchem.com Another sophisticated approach is the Mitsunobu reaction, which allows for the N-alkylation of nitrogen heterocycles with a wide range of alcohols, including those that are α-branched or chiral. rsc.org

N-Acylation: The azetidine nitrogen can react with acylating agents like acyl chlorides or anhydrides to form N-acylazetidines. For instance, the reaction with chloroacetyl chloride in the presence of a base such as triethylamine (B128534) yields the corresponding N-acylated product. orientjchem.org Reaction with methyl chloroformate would produce a carbamate (B1207046) derivative, which can alter the compound's electronic properties and solubility. vulcanchem.com

Table 2: Examples of N-Alkylation and N-Acylation Reactions on Azetidine Rings

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base vulcanchem.com | N-Alkyl azetidinium salt / N-Alkyl azetidine |

| N-Alkylation | Alcohol, DEAD, PPh₃ (Mitsunobu) rsc.org | N-Alkyl azetidine |

| N-Acylation | Chloroacetyl chloride, Triethylamine orientjchem.org | N-Acyl azetidine |

| N-Acylation | Methyl chloroformate vulcanchem.com | N-Carbamoyl azetidine |

Ligand Binding and Coordination Chemistry via the Azetidine Nitrogen

The nitrogen atom of the azetidine ring can donate its lone pair of electrons to coordinate with metal ions, making azetidine derivatives valuable as ligands in coordination chemistry and catalysis. vulcanchem.com Palladium (Pd) and Platinum (Pt) complexes of azetidine derivatives have been synthesized and studied. frontiersin.org For example, 2,4-cis-disubstituted azetidines have been shown to form stable N,N'-complexes with palladium(II) chloride and platinum(II) chloride. frontiersin.org In these complexes, the azetidine nitrogen acts as a Lewis base, binding to the metal center. This coordination ability is crucial for applications in catalysis, such as in palladium-catalyzed cross-coupling reactions. vulcanchem.com The specific geometry and steric properties of the azetidine ligand can influence the stability and reactivity of the resulting metal complex. frontiersin.org

Reactivity of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) on the propane (B168953) side chain of this compound provides a second site for chemical transformations, independent of the azetidine ring.

Oxidation Reactions to Carbonyls or Carboxylic Acids

The primary alcohol functionality is susceptible to oxidation to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. vulcanchem.comambeed.com

Oxidation to Aldehydes: Mild oxidizing agents are used to convert the primary alcohol to an aldehyde. A common reagent for this transformation is Pyridinium Chlorochromate (PCC). vulcanchem.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents will typically oxidize the primary alcohol all the way to a carboxylic acid. vulcanchem.comambeed.com An example of such a reagent is potassium permanganate (B83412) (KMnO₄). vulcanchem.com

Table 3: Oxidation Products of the Primary Alcohol Group

| Reagent | Product | Product Functional Group |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-(Azetidin-1-yl)propanal | Aldehyde vulcanchem.com |

| Potassium Permanganate (KMnO₄) | 2-(Azetidin-1-yl)propanoic acid | Carboxylic Acid vulcanchem.com |

Esterification and Etherification Reactions

The hydroxyl group can undergo classical alcohol reactions such as esterification and etherification.

Esterification: In the presence of a carboxylic acid and typically an acid catalyst, the primary alcohol can form an ester. ambeed.com This reaction involves the nucleophilic attack of the alcohol onto the carbonyl carbon of the carboxylic acid, followed by the elimination of water.

Etherification: The alcohol can be converted into an ether. A common method for this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. ambeed.com

Ring-Opening and Derivatization Reactions of the Azetidine Moiety

The azetidine ring in this compound is susceptible to various ring-opening reactions, a consequence of its significant ring strain. nih.gov These transformations provide pathways to linear amine derivatives and are often initiated by nucleophilic attack or acid catalysis.

Nucleophilic Attack Leading to Ring Cleavage

The carbon atoms of the azetidine ring are electrophilic and can be attacked by nucleophiles, leading to the cleavage of a carbon-nitrogen bond. This reactivity is enhanced by the activation of the azetidine nitrogen, for instance, through protonation or alkylation to form an azetidinium ion. researchgate.net The increased bond polarity in the azetidinium ion facilitates the C-N bond cleavage. researchgate.net

Under acidic conditions, the azetidine ring can undergo ring-opening to form linear amines. vulcanchem.com For example, the reaction of azetidinium ions with nucleophiles like fluoride (B91410) or azide (B81097) anions can lead to the formation of γ-substituted propylamines. researchgate.net The regioselectivity of this nucleophilic attack is influenced by the substitution pattern on the azetidine ring. In many cases, nucleophilic attack occurs preferentially at the less substituted carbon atom (C-4). researchgate.net However, with certain substitution patterns, such as a methyl group at C-4, highly regioselective opening at C-2 can be achieved. researchgate.net

The von Braun reaction, which employs cyanogen (B1215507) bromide, is another method that leads to the cleavage of the strained four-membered ring, producing 3-bromo N-alkyl cyanamides. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidinium Ions

| Nucleophile | Product Type | Reference |

|---|---|---|

| Fluoride (F⁻) | γ-Fluoropropylamine | researchgate.net |

| Azide (N₃⁻) | γ-Azidopropylamine | researchgate.net |

| Benzylamine | γ-Diaminopropane derivative | researchgate.net |

| Acetate (CH₃COO⁻) | γ-Amino ester | researchgate.net |

| Alkoxides (RO⁻) | γ-Amino ether | researchgate.net |

Strain-Release Transformations

The inherent strain in the four-membered azetidine ring is a significant driving force for reactions that lead to less strained products. This concept of "strain-release" is a key principle in the reactivity of azetidines. nih.govrsc.org One notable example is the reaction of in situ generated azabicyclobutanes with nucleophilic organometallic species, which selectively forms 3-arylated azetidine intermediates through a strain-release mechanism. rsc.org

Furthermore, the ring-strain of four-membered N-heterocycles can enhance the rate of certain rearrangements, such as the Sommelet-Hauser rearrangement of specific azetidine-derived ammonium (B1175870) salts. researchgate.net This process allows for the synthesis of α-arylazetidine-2-carboxylic acid esters. researchgate.net

Stereochemical Outcomes and Regioselectivity in Reactions of this compound

The presence of a chiral center at the C2 position of the propanol (B110389) chain in this compound introduces stereochemical considerations into its reactions. The stereochemistry of the substituents on the azetidine ring is generally retained during reactions like the reduction of azetidin-2-ones. acs.org

The regioselectivity of ring-opening reactions is a critical aspect of the chemistry of azetidines. As previously mentioned, nucleophilic attack on azetidinium ions can be highly regioselective. researchgate.net For instance, treatment of 2-(o-tolyl)azetidinium derivatives with tetrabutylammonium (B224687) fluoride resulted in preferential attack at the more substituted carbon atom (C-2). researchgate.net In contrast, azetidinium ions without a substituent at the C-4 position undergo regioselective opening at C-4. researchgate.net

The synthesis of substituted azetidines can also proceed with high stereoselectivity. For example, the cyclization of γ-amino alcohols mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI) can lead to enantiopure cis-substituted azetidines. acs.org Similarly, certain rhodium-catalyzed reactions can produce exclusively cis-2,4-disubstituted azetidine-3-ones. acs.org

Detailed Mechanistic Studies through Kinetic and Computational Analyses

Kinetic and computational studies provide deeper insights into the mechanisms of reactions involving azetidines. Density Functional Theory (DFT) calculations have been employed to understand the regioselectivity of nucleophilic ring-opening of azetidinium ions, helping to elucidate the parameters that govern the reaction outcome. researchgate.net

Computational models have also been used to rationalize the stereochemical outcomes of addition reactions to azetidine derivatives. frontiersin.orguniba.it For example, a stereodynamic model considering the complexation and nitrogen inversion dynamics of the azetidine ring has been proposed to explain the reactivity of 2-oxazolinylazetidines with organolithiums. frontiersin.orguniba.it NMR and DFT calculations were crucial in validating this model. frontiersin.orguniba.it

Kinetic analysis, as described by transition state theory, allows for the evaluation of reaction rates based on the thermodynamics of the reactants and the transition state. nist.gov Such analyses can be applied to understand the factors controlling the rate and feasibility of various reactions of this compound, including its ring-opening and derivatization pathways.

Advanced Spectroscopic and Analytical Characterization of 2 Azetidin 1 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules like 2-(Azetidin-1-yl)propan-1-ol. Through a combination of one-dimensional and two-dimensional experiments, the precise arrangement of atoms and their spatial relationships can be determined.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule, respectively, confirming the presence of the core azetidine (B1206935) and propanol (B110389) fragments.

¹H NMR Spectroscopy: The ¹H NMR spectrum confirms the number of chemically distinct protons and their immediate electronic environment. For this compound, distinct signals are expected for the protons on the propanol backbone, the methyl group, the azetidine ring, and the hydroxyl group. The integration of these signals corresponds to the number of protons in each environment (e.g., 3H for the methyl group). docbrown.info The chemical shifts are influenced by neighboring electronegative atoms (oxygen and nitrogen), which typically shift signals to a higher frequency (downfield). docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. For this compound, six distinct signals are expected, corresponding to the three carbons of the propanol moiety and the three unique carbons of the substituted azetidine ring. docbrown.info The carbon attached to the hydroxyl group (C1) and the carbon attached to the nitrogen (C2) are expected to be the most downfield-shifted among the sp³ carbons due to the electronegativity of the heteroatoms. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for similar functional groups. docbrown.infodocbrown.inforsc.org

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 1 | -CH₂OH | ~3.4-3.6 | m | ~65-70 |

| 2 | -CH(N)- | ~2.8-3.2 | m | ~60-65 |

| 3 | -CH₃ | ~1.0-1.2 | d | ~15-20 |

| a | Azetidine -CH₂- (adjacent to N) | ~3.2-3.5 | t | ~50-55 |

| b | Azetidine -CH₂- | ~2.0-2.3 | quintet | ~15-20 |

| - | -OH | Broad singlet (variable) | s (br) | - |

2D NMR experiments are crucial for assembling the molecular puzzle, establishing bonds between atoms and defining the molecule's three-dimensional shape. emerypharma.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. creative-biostructure.com For this compound, COSY would show correlations between the H1 protons and the H2 proton, and between the H2 proton and the H3 methyl protons, confirming the propanol backbone. It would also show coupling between the non-equivalent protons within the azetidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. creative-biostructure.com Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. creative-biostructure.com This is vital for connecting different parts of the molecule. Key HMBC correlations would include signals from the H3 methyl protons to C2 and from the H1 protons to C2. Crucially, it would also show correlations from the H2 proton to the azetidine ring carbons (position 'a'), confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. rsc.org NOESY is particularly useful for determining stereochemistry and preferred conformations of the molecule.

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H1 ↔ H2, H2 ↔ H3, Ha ↔ Hb | Connectivity of the propanol chain and azetidine ring protons. researchgate.net |

| HSQC | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, Ha ↔ Ca, Hb ↔ Cb | Direct one-bond C-H connections. creative-biostructure.com |

| HMBC | H3 → C2, H1 → C2, H2 → Ca | Connection of the propanol chain to the azetidine ring. creative-biostructure.comresearchgate.net |

| NOESY | H2 ↔ Ha, H3 ↔ Ha | Spatial proximity of protons, aiding in conformational analysis. rsc.org |

One-Dimensional (¹H, ¹³C) NMR for Core Structure Confirmation

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides essential data on the molecular weight and elemental composition of a compound, and its fragmentation patterns offer further structural clues.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. nih.govrsc.org For this compound (C₆H₁₃NO), the calculated exact mass of the neutral molecule is 115.0997 Da. achmem.com In ESI (Electrospray Ionization) mode, the compound is typically observed as the protonated molecular ion [M+H]⁺. HRMS analysis would confirm the elemental composition by matching the measured m/z value to the theoretical value. acs.orgacs.org

Table 3: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₆H₁₃NO | 115.0997 |

| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1070 |

| [M+Na]⁺ | C₆H₁₃NNaO⁺ | 138.0890 |

In MS/MS, the molecular ion is isolated and fragmented to produce a series of daughter ions. The resulting fragmentation pattern acts as a molecular fingerprint and helps confirm the structure. researchgate.net For this compound, key fragmentation pathways would likely involve alpha-cleavage, which is characteristic of amines, and loss of small neutral molecules like water from the alcohol group. savemyexams.commiamioh.edu

Plausible fragmentation pathways include:

Alpha-cleavage: The most favorable fragmentation for amines involves the cleavage of a C-C bond adjacent to the nitrogen atom. Loss of an ethyl radical from the propanol side would lead to a stable iminium ion.

Loss of water: Alcohols readily lose a molecule of water (18 Da) from the protonated molecular ion. savemyexams.com

Ring opening/cleavage: The strained azetidine ring can undergo cleavage, leading to characteristic fragment ions.

Table 4: Plausible MS/MS Fragment Ions for this compound ([M+H]⁺ = 116.1 m/z)

| Fragment m/z | Proposed Formula | Proposed Loss | Fragmentation Pathway |

|---|---|---|---|

| 98.1 | C₆H₁₂N⁺ | H₂O | Loss of water from the alcohol. savemyexams.com |

| 86.1 | C₅H₁₂N⁺ | CH₂O | Cleavage of the C1-C2 bond with H rearrangement. |

| 70.1 | C₄H₈N⁺ | C₂H₅OH | Cleavage of the N-C2 bond with H rearrangement. |

| 57.1 | C₃H₇N⁺ | - | Azetidine ring fragment. |

Hyphenated techniques, which couple a separation method with mass spectrometry, are standard for analyzing the purity of a compound and for identifying components in a mixture. rsc.org

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for analyzing non-volatile compounds. bldpharm.com The sample is first separated by HPLC, and the eluent is directed into the mass spectrometer. This allows for the separation of this compound from any starting materials, by-products, or degradation products. The mass spectrometer then confirms the identity of the main peak and any impurities based on their mass-to-charge ratios. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds, GC-MS is an excellent analytical tool. rsc.org The compound is vaporized and separated in a gas chromatograph before entering the mass spectrometer. nih.gov GC-MS provides a retention time and a mass spectrum for each component of the sample, which is useful for both identification and quantification. umn.edursc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. edinst.com These techniques probe the vibrational modes of molecular bonds. edinst.com In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational frequencies, leading to excitation to a higher vibrational state. edinst.comsavemyexams.com Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, where the frequency shift between the incident and scattered light provides information about the vibrational modes. edinst.com Together, they provide a complementary and comprehensive fingerprint of a molecule's functional groups.

For this compound, the key functional groups are the hydroxyl (-OH) group, the tertiary amine within the azetidine ring, and the aliphatic C-H bonds. The expected vibrational frequencies are summarized below. The broadness of the O-H stretch in the IR spectrum is a key characteristic, typically appearing around 3200-3600 cm⁻¹. The C-N stretching of the azetidine ring and the C-O stretching of the primary alcohol are expected in the fingerprint region (below 1500 cm⁻¹). savemyexams.comdocbrown.info

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 | Medium to Strong |

| C-N (Azetidine) | Stretching | 1180-1250 | 1180-1250 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1050-1150 | 1050-1150 | Strong (IR) |

| O-H (Alcohol) | Bending | 1330-1440 | 1330-1440 | Medium, Broad |

Note: The data in this table is predictive, based on characteristic vibrational frequencies for the respective functional groups found in similar compounds. docbrown.info

X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry. bham.ac.uk For this compound, obtaining a suitable single crystal would allow for the unambiguous assignment of the (R) or (S) configuration at its stereocenter.

The process involves irradiating a single crystal with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The analysis of a suitable crystal of this compound would yield a detailed structural model, confirming the connectivity of the atoms and the conformation of the four-membered azetidine ring. While specific crystallographic data for this exact compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis, based on data for structurally related azetidine compounds. bham.ac.ukrsc.org

Table 2: Representative Crystallographic Data from X-ray Diffraction Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | a=8.5, b=10.2, c=9.1 |

| α, β, γ (°) | Unit cell angles. | α=90, β=105.5, γ=90 |

| Volume (ų) | The volume of the unit cell. | 758 |

| Z | Number of molecules per unit cell. | 4 |

| Bond Length (C-O) | Distance between Carbon and Oxygen atoms. | ~1.43 Å |

| Bond Length (C-N) | Distance between Carbon and Nitrogen atoms. | ~1.48 Å |

| Bond Angle (C-N-C) | Angle within the azetidine ring. | ~88-90° |

Note: The values in this table are hypothetical and serve to illustrate the data generated from an X-ray diffraction experiment on a comparable small organic molecule.

Chiral Chromatography (HPLC, SFC, GC) for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is critical for characterizing a chiral compound. Chiral chromatography is the most widely used technique for this purpose, as it allows for the physical separation of enantiomers. lcms.cz High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the primary methods employed, each utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers. lcms.czrsc.org

The choice of technique and CSP is crucial for achieving baseline separation of the enantiomers. For compounds like this compound, which contain a polar alcohol group and a basic nitrogen atom, derivatization might sometimes be employed for GC analysis, but HPLC and SFC are often preferred. googleapis.com Polysaccharide-based CSPs, such as those found in Chiralpak® and Chiralcel® columns, are frequently effective for separating a wide range of chiral compounds, including those with amine and alcohol functionalities. rsc.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. youtube.com

Table 3: Exemplary Conditions for Chiral Chromatographic Separation

| Technique | Chiral Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Application Notes |

|---|---|---|---|---|

| HPLC | Chiralpak® AD-H | Hexane/Isopropanol (90:10) with 0.1% diethylamine (B46881) | UV (210 nm) | The addition of a basic modifier like diethylamine is often necessary to improve peak shape for amine-containing compounds. rsc.org |

| SFC | Chiralcel® OD-H | Supercritical CO₂ / Methanol (70:30) | UV (225 nm) | SFC offers faster analysis times and uses less organic solvent compared to HPLC, making it a "greener" alternative. lcms.czgoogleapis.com |

| GC | Chirasil-DEX CB | Helium | Flame Ionization Detector (FID) | Requires derivatization of the polar -OH and -NH groups to increase volatility, for example, by acylation. |

Note: The conditions listed are illustrative examples based on the separation of structurally similar chiral amines and alcohols and would require optimization for this compound. lcms.czrsc.orggoogleapis.com

Computational and Theoretical Chemistry Studies on 2 Azetidin 1 Yl Propan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and associated energies, offering insights into molecular stability, reactivity, and spectroscopic properties. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock theories are commonly employed for this purpose. researchgate.netrsc.org

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

In the context of azetidine (B1206935) derivatives, computational studies have analyzed the FMOs to understand reaction mechanisms. For instance, in the cyclization reaction to form azetidine rings, the overlap between the nucleophilic HOMO of the attacking group and the LUMO of the electrophilic center in the transition state is critical. researchgate.net Theoretical studies show that the specific orbital interactions can favor the formation of the four-membered azetidine ring over other potential products. researchgate.netacs.org Analysis of how substituents on the azetidine ring, such as the propanol (B110389) group, affect the HOMO and LUMO energies can help in tuning the molecule's electronic properties for specific applications. rsc.org

The distribution of electron density within a molecule is rarely uniform. Quantum chemical calculations can generate a map of this distribution, often visualized as a Molecular Electrostatic Potential (MESP) surface. The MESP indicates the net electrostatic effect of the molecule's electrons and nuclei, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For azetidine-containing compounds, the nitrogen atom's lone pair of electrons typically creates a region of strong negative electrostatic potential, marking it as a primary site for protonation and alkylation. researchgate.net MESP and calculated atomic charges can be used as descriptors to predict stereochemical outcomes and reactivity. researchgate.net Furthermore, these electrostatic properties are utilized in the development of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, which correlate a molecule's three-dimensional structure and electronic properties with its biological activity. nih.gov

Molecular Orbital Analysis and Electronic Properties

Conformational Analysis and Potential Energy Surface Mapping

Molecules with single bonds can rotate, leading to different spatial arrangements of atoms known as conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima on the potential energy surface) and the energy barriers for interconversion.

For azetidine derivatives, computational methods are used to map the potential energy surface (PES) by systematically changing key dihedral angles. frontiersin.org A relaxed PES scan, where all other geometric parameters are allowed to optimize at each step, can reveal the preferred three-dimensional structure. frontiersin.org For example, a study on a substituted azetidine used DFT calculations (B3LYP/3-21G) to scan the dihedral angles defining the relative positions of substituents on the ring, thereby identifying the most stable conformation. frontiersin.org

In another study, the conformational preference of N-thiopivaloyl-2-methylazetidine was investigated using various computational methods. The energy difference between the two observable rotamers was calculated, and the results were compared with experimental data from NMR spectroscopy. acs.org

Table 1: Calculated Free Energy Difference (ΔG) for Rotamers of N-Thiopivaloyl-2-methylazetidine Data sourced from computational analysis aimed at rationalizing molecular conformation. acs.org

| Computational Method | ΔG (kJ/mol) |

| CPCM-M06-2X/6-311++G(d,p) | 1.3–1.6 |

| Experimental (¹H NMR) | ~2.0 |

This close agreement between calculated and experimental values demonstrates the power of computational methods in describing the conformational landscape of such molecules. acs.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for studying chemical reactions. It allows for the modeling of reaction pathways, the characterization of high-energy, transient species like transition states, and the calculation of activation energies.

The synthesis of the strained four-membered azetidine ring is a classic case where computational modeling has provided deep mechanistic insights. bham.ac.uk The intramolecular cyclization of an amino-epoxide, for example, can potentially form either a four-membered azetidine or a thermodynamically more stable five-membered pyrrolidine (B122466) ring. researchgate.netacs.org

Theoretical calculations at the M06-2X/6-31G(d,p) level of theory were performed to investigate this competition. researchgate.netacs.org The study successfully located the transition state (TS) structures for both the 4-exo-tet (leading to azetidine) and 5-endo-tet (leading to pyrrolidine) ring closures. Analysis of the transition state geometries and the associated molecular orbitals revealed the factors that control the reaction's regioselectivity. researchgate.netacs.org Such studies can rationalize why a specific isomer is formed under certain reaction conditions and guide the development of new synthetic methods. researchgate.net

When a reaction can yield two or more different products, the product ratio can be governed by either kinetic or thermodynamic control. libretexts.orglibretexts.org The kinetic product is the one that forms fastest (via the lowest activation energy barrier), while the thermodynamic product is the most stable one (lowest Gibbs free energy). libretexts.orglibretexts.org

The computationally modeled synthesis of azetidines provides a clear example of this principle. researchgate.netacs.org Calculations showed that the activation barrier to form the azetidine ring is significantly lower than that to form the corresponding pyrrolidine ring. However, the final pyrrolidine product is thermodynamically much more stable than the strained azetidine. researchgate.netacs.org

Table 2: Calculated Thermodynamic Values for Azetidine vs. Pyrrolidine Formation Relative Gibbs free energy (ΔG) and enthalpy (ΔH) values in kJ mol⁻¹ for the products and transition states (TS) of a competing cyclization reaction. The starting material is the deprotonated oxirane. researchgate.net

| Species | ΔH (kJ mol⁻¹) | ΔG (kJ mol⁻¹) |

| Transition States | ||

| TS (Azetidine formation) | 50.5 | 58.0 |

| TS (Pyrrolidine formation) | 70.8 | 79.4 |

| Products | ||

| Azetidine | -160.2 | -152.4 |

| Pyrrolidine | -267.1 | -245.1 |

These computational results predict that the azetidine is the kinetic product, while the pyrrolidine is the thermodynamic product. researchgate.net This explains the experimental observation that the selective formation of the azetidine ring requires carefully controlled conditions, such as low temperatures, to prevent the system from reaching thermodynamic equilibrium where the more stable pyrrolidine would dominate. researchgate.netacs.org

Elucidation of Reaction Mechanisms

Prediction and Interpretation of Spectroscopic Data (e.g., Computational NMR)

Detailed computational studies predicting the Nuclear Magnetic Resonance (NMR) spectra of 2-(Azetidin-1-yl)propan-1-ol are not extensively available in the public domain. However, the general principles of computational NMR spectroscopy can be applied to this molecule to predict its spectral characteristics. Density Functional Theory (DFT) is a commonly employed method for the calculation of NMR chemical shifts. researchgate.net By optimizing the molecular geometry of this compound at a suitable level of theory, such as B3LYP with a basis set like 6-311G(d,p), it is possible to calculate the magnetic shielding tensors for each nucleus. researchgate.net These shielding constants can then be converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Such calculations would provide theoretical ¹H and ¹³C NMR spectra. For this compound, these calculations would predict the chemical shifts for the protons and carbons of the azetidine ring, the propanol backbone, and the methyl group. The predicted spectrum would show distinct signals for the non-equivalent protons and carbons, influenced by their chemical environment, including the electronegativity of the adjacent nitrogen and oxygen atoms and the ring strain of the azetidine moiety.

In related research on other substituted azetidines, computational methods have been successfully used to rationalize stereochemical outcomes and conformational preferences, which in turn influence the NMR spectra. acs.orgacs.org For instance, in N-thiopivaloyl-2-methylazetidine, computational analysis helped to identify the more stable rotamer, which was consistent with Nuclear Overhauser Effect (NOE) studies. acs.org Similar computational approaches could be invaluable for interpreting the experimental NMR spectrum of this compound and assigning the observed signals to specific atoms within the molecule.

A hypothetical data table for predicted ¹³C NMR chemical shifts based on general principles and comparison with similar structures is presented below.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (CH-OH) | 65-75 |

| C (CH-N) | 55-65 |

| C (CH₂) of Azetidine | 45-55 |

| C (CH₂) of Azetidine | 15-25 |

Note: These are estimated values and would require specific DFT calculations for accurate prediction.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Specific molecular dynamics (MD) simulations focused solely on this compound are not prominently featured in available scientific literature. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvent molecules, and potential binding modes with biological targets. mdpi.comnih.gov

For a molecule like this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent, most commonly water, and then solving Newton's equations of motion for all atoms in the system. mdpi.com This would allow for the observation of how the molecule behaves in a solution, including the flexibility of the azetidine ring, the rotation around the single bonds of the propanol chain, and the formation of hydrogen bonds between the hydroxyl group and water molecules.

The insights gained from such simulations could be crucial for understanding the molecule's pharmacokinetic properties and its interactions with biological systems. For example, MD simulations are frequently used in drug discovery to assess the stability of a ligand within the binding site of a protein. rsc.org While no specific studies on this compound were found, the general methodology of MD simulations is well-established and could be readily applied to this compound to explore its dynamic properties and potential as a pharmacologically active agent.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | Information Gained |

|---|---|

| Solvation Dynamics | Understanding of how the molecule interacts with water or other solvents, including hydrogen bonding patterns. |

| Conformational Analysis | Identification of the most stable conformations of the molecule in solution. |

Applications of 2 Azetidin 1 Yl Propan 1 Ol As a Versatile Synthetic Intermediate

Building Block for the Synthesis of Complex Organic Molecules

Azetidines are a vital class of heterocyclic compounds that serve as fundamental building blocks for creating intricate organic molecules. Their utility is prominent in medicinal chemistry and drug discovery, where the azetidine (B1206935) scaffold is found in numerous natural products and pharmacologically important synthetic compounds. The compound 2-(Azetidin-1-yl)propan-1-ol exemplifies a bifunctional building block. Its structure contains two key reactive sites: the secondary amine within the azetidine ring and the primary hydroxyl group on the side chain. This dual functionality allows it to be sequentially or selectively elaborated, providing a strategic starting point for molecules with increased complexity. The strained four-membered ring imparts unique three-dimensionality and reactivity, making it a desirable component for chemists aiming to access novel chemical space.

Precursor to Diverse Functionalized Azetidine Derivatives

The chemical reactivity of this compound allows for its transformation into a wide range of functionalized azetidine derivatives. The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, while the nitrogen atom of the azetidine ring can participate in nucleophilic substitution reactions such as alkylation or acylation. These transformations modify the compound's electronic and physical properties, which is a common strategy in drug design.

Furthermore, the strained azetidine ring itself can be manipulated. Under acidic conditions, the ring is susceptible to opening, which can be exploited to synthesize polyfunctional linear amines. Conversely, the core azetidine structure can be built up through various methods, illustrating the accessibility of such scaffolds. Common synthetic routes to the azetidine core include the reduction of readily available azetidin-2-ones (β-lactams) and the intramolecular cyclization of precursors like γ-haloamines. For instance, N-substituted azetidines can be synthesized via the reductive cyclization of γ-haloalkyl-imines using reagents like sodium borohydride (B1222165). These established methods underscore the role of azetidine alcohols as part of a broader class of accessible and modifiable structures.

Table 2: Selected Synthetic Routes to Functionalized Azetidines

| Precursor Type | Reaction | Product Type | Reagents | Reference |

| γ-Haloalkyl-imine | Reductive Cyclization | N-Substituted Azetidine | Sodium Borohydride | |

| Azetidin-2-one (β-Lactam) | Reduction | N-Substituted Azetidine | Diborane (B8814927), LiAlH₄ | |

| (2S,3S)-3-amino-2-methyl-1,3-diphenylpropan-1-ol | Cyclization | (2R,4S)-3-methyl-2,4-diphenylazetidine | Et₃N, MsCl | |

| Aldehyde + Aldimine | [2+2] Annulation (Organocatalyzed) | Azetidin-2-ol | Pyrrolidine-based catalyst, K₂CO₃ | |

| β-Chloro Alcohol | Multi-step Synthesis | C2-Functionalized Azetidine | Triflic Anhydride, KCN |

Development of Novel Chiral Ligands and Organocatalysts

The chiral nature of (2S)-2-(azetidin-1-yl)propan-1-ol makes it an excellent scaffold for the development of new catalysts for asymmetric synthesis. Chiral azetidine-derived ligands are widely used in metal-catalyzed reactions, while azetidine-containing molecules can also function as organocatalysts. The β-amino alcohol moiety within the molecule is a classic structural motif for effective chiral ligands.

Research has shown that chiral azetidine derivatives with a β-amino alcohol structure are highly effective ligands for the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes.

Future Research Directions and Emerging Trends in 2 Azetidin 1 Yl Propan 1 Ol Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of azetidine-containing molecules has historically been challenging due to the inherent ring strain of the four-membered ring. researchgate.net However, recent advancements are paving the way for more efficient and versatile synthetic strategies.

Future research will likely focus on the development of novel cyclization reactions that proceed under mild conditions with high yields. One promising area is the exploration of photochemical methods, such as the Norrish-Yang cyclization, which utilizes light energy to facilitate the formation of the strained azetidinol (B8437883) ring from α-aminoacetophenones. beilstein-journals.orgnih.gov This "build and release" strategy, where a strained intermediate is formed and then selectively functionalized, offers a sustainable and powerful approach to complex molecule synthesis. beilstein-journals.orgnih.gov

Another avenue of exploration is the development of one-pot synthesis protocols. For instance, a one-pot method for producing 3-aminopropylazetidines has been developed, which could be adapted for the synthesis of 2-(Azetidin-1-yl)propan-1-ol derivatives. researchgate.net Additionally, novel processes starting from readily available materials like α-substituted arylmethyl amines and propane (B168953) derivatives are being investigated to produce azetidines and their derivatives. google.com

Table 1: Comparison of Synthetic Strategies for Azetidine (B1206935) Derivatives

| Synthetic Method | Description | Advantages | Potential for this compound |

| Reductive Cyclization | Cyclization of imines using reducing agents like sodium borohydride (B1222165). vulcanchem.com | Well-established method. | Adaptable from brominated propanol (B110389) precursors. vulcanchem.com |

| Alkylation of Azetidine | Reaction of azetidine with epoxides or halohydrins. vulcanchem.com | Direct introduction of the propanol side chain. | Viable route using propylene (B89431) oxide derivatives. vulcanchem.com |

| Photochemical Cyclization | Norrish-Yang cyclization of α-aminoacetophenones to form azetidinols. beilstein-journals.orgnih.gov | Sustainable, utilizes light energy. beilstein-journals.org | A promising future direction for novel synthesis. |

| One-Pot Protocols | Combining multiple reaction steps into a single procedure. researchgate.net | Increased efficiency, reduced waste. | Adaptable from similar azetidine syntheses. researchgate.net |

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by the azetidine ring and the primary alcohol functional group. While some reactions are known, there is significant potential to uncover new transformation pathways.

The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid. vulcanchem.com The azetidine nitrogen is nucleophilic and can undergo alkylation or acylation to introduce new functional groups. vulcanchem.com Furthermore, the strained azetidine ring can undergo ring-opening reactions under acidic conditions to yield linear amines. vulcanchem.com

Future research will likely delve into more complex transformations. For example, the silver-mediated oxidative deconstruction of azetidinols to α-amino ketones presents an interesting pathway that could be explored for this compound. acs.org Additionally, the ring-opening of azetidinols triggered by electron-deficient ketones or boronic acids offers a novel strategy for desymmetrization and the synthesis of highly functionalized 3-amino-1,2-diols. beilstein-journals.orgnih.govresearchgate.net The development of calcium(II)-catalyzed Friedel–Crafts reactions of azetidinols provides another avenue for creating complex molecular architectures. acs.org

Advancements in Stereocontrol and Diastereoselective Synthesis

The stereochemistry of this compound is crucial for its biological activity and applications in pharmaceuticals. vulcanchem.com Therefore, the development of synthetic methods that allow for precise control over the stereochemical outcome is of paramount importance.

Current research has demonstrated the successful diastereoselective synthesis of polyfunctionalized azetidin-2-imines through parallel copper catalysis, which could be adapted for other azetidine derivatives. researchgate.net The use of chiral catalysts, such as BINAP, has been shown to produce azetidines with high enantiomeric excess. vulcanchem.com Future work will likely focus on refining these methods and exploring new catalytic systems to achieve even greater stereocontrol.

A scalable, two-step regio- and diastereoselective method for the synthesis of alkaloid-type azetidines has been described, which could be applied to the synthesis of specific stereoisomers of this compound. acs.orgresearchgate.net Furthermore, the synthesis and homologation of azetidin-2-yl boronic esters with α-lithioalkyl triisopropylbenzoates have shown stereospecific reagent control, providing access to either diastereomeric series of homologated boronic esters with high enantiomeric ratios. nih.gov These advancements highlight the growing ability to selectively synthesize complex chiral azetidine structures.

Integration with Continuous Flow and Automated Synthesis Technologies

Continuous flow chemistry is emerging as a powerful tool in modern organic synthesis, offering advantages such as improved safety, scalability, and reaction control, particularly for handling unstable intermediates. acs.orgnih.govrsc.org The application of flow technology to the synthesis of azetidine derivatives is a promising area of research.

Flow technology has been successfully used for the generation and functionalization of lithiated four-membered aza-heterocycles, enabling reactions at higher temperatures than in batch processes. acs.orgnih.gov This approach could be adapted for the synthesis and derivatization of this compound. The use of environmentally responsible solvents like cyclopentylmethyl ether in flow systems also addresses sustainability concerns. acs.orgnih.gov

Automated synthesis platforms, often integrated with flow chemistry, can accelerate the discovery and optimization of new reactions and molecules. These systems allow for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. The integration of continuous flow and automated synthesis technologies will be instrumental in exploring the vast chemical space of this compound derivatives and identifying novel compounds with desired properties.

Synergistic Approaches with Biocatalysis for Sustainable Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical methods. mdpi.com Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols to produce enantiomerically pure compounds. nih.gov

The application of biocatalysis to the synthesis of this compound and its derivatives holds significant promise. For instance, lipases could be employed for the enantioselective acylation of a racemic mixture of this compound, allowing for the separation of the (R)- and (S)-enantiomers. This approach has been successfully used for the synthesis of other chiral alcohols that are key intermediates for pharmaceuticals. nih.gov

Furthermore, the use of ketoreductases from unconventional yeasts for the asymmetric reduction of ketones to chiral alcohols is another promising avenue. mdpi.com These enzymes can be co-expressed with other enzymes for cofactor recycling, leading to highly efficient and enantioselective processes. mdpi.com The development of biocatalytic cascades in deep eutectic solvents further enhances the sustainability and efficiency of these transformations. mdpi.com The synergy between biocatalysis and traditional organic synthesis will be crucial for the development of environmentally friendly and economically viable routes to chiral this compound.

Q & A

Basic: What are the standard synthetic routes for 2-(Azetidin-1-yl)propan-1-ol, and how can purity be ensured?

Answer:

The synthesis typically involves the nucleophilic ring-opening of azetidine derivatives with propan-1-ol precursors. For example, azetidine can react with epoxide intermediates under basic conditions (e.g., NaH or KOH) to form the target compound . Key steps include:

- Epoxide preparation : Oxidation of allyl alcohol derivatives.